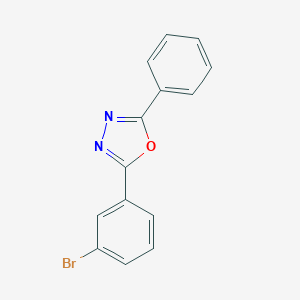![molecular formula C14H10ClN B186255 1-Chloro-3-methylbenzo[f]quinoline CAS No. 61773-02-2](/img/structure/B186255.png)
1-Chloro-3-methylbenzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-methylbenzo[f]quinoline (MCBQ) is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a polycyclic aromatic hydrocarbon (PAH) that contains a quinoline ring fused with a benzene ring. MCBQ has been found to have various applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-methylbenzo[f]quinoline involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to bind to DNA and disrupt its structure, leading to the inhibition of DNA synthesis. This results in the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Chloro-3-methylbenzo[f]quinoline has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of the p53 pathway. 1-Chloro-3-methylbenzo[f]quinoline has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. This results in the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments. It is a potent anticancer agent and can be used to induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has also been found to have low toxicity in normal cells, which makes it a promising chemotherapeutic agent. However, 1-Chloro-3-methylbenzo[f]quinoline has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab. 1-Chloro-3-methylbenzo[f]quinoline also has poor solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline. One direction is to study the molecular mechanisms of 1-Chloro-3-methylbenzo[f]quinoline-induced apoptosis in cancer cells. Another direction is to investigate the potential of 1-Chloro-3-methylbenzo[f]quinoline as a chemotherapeutic agent in animal models. It is also important to study the pharmacokinetics and pharmacodynamics of 1-Chloro-3-methylbenzo[f]quinoline to determine its optimal dosage and administration route. Finally, the development of new synthetic methods for 1-Chloro-3-methylbenzo[f]quinoline can lead to the production of more potent analogs with improved anticancer properties.
Conclusion
In conclusion, 1-Chloro-3-methylbenzo[f]quinoline is a promising compound for scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1-Chloro-3-methylbenzo[f]quinoline, including the study of its molecular mechanisms, its potential as a chemotherapeutic agent, and the development of new synthetic methods.
Synthesemethoden
The synthesis of 1-Chloro-3-methylbenzo[f]quinoline involves the condensation of 2-chlorobenzaldehyde with 2-amino-3-methylquinoline in the presence of a catalyst. The product is then purified by recrystallization. The chemical structure of 1-Chloro-3-methylbenzo[f]quinoline is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-methylbenzo[f]quinoline has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 1-Chloro-3-methylbenzo[f]quinoline has been found to be effective against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have potential as a chemotherapeutic agent for the treatment of cancer.
Eigenschaften
CAS-Nummer |
61773-02-2 |
|---|---|
Produktname |
1-Chloro-3-methylbenzo[f]quinoline |
Molekularformel |
C14H10ClN |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
1-chloro-3-methylbenzo[f]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3 |
InChI-Schlüssel |
IZVQHCCAASQAQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
Kanonische SMILES |
CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





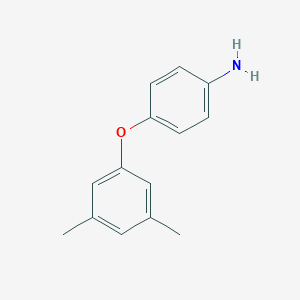

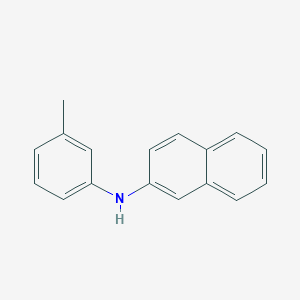

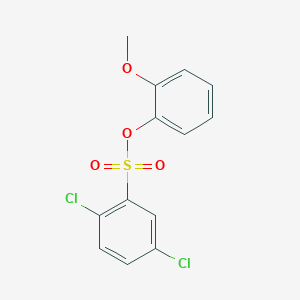
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
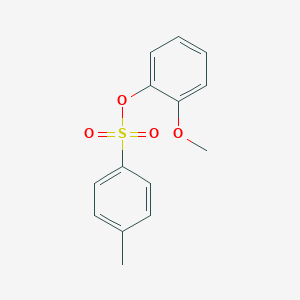
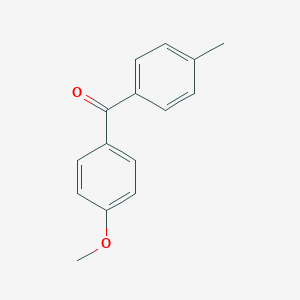
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
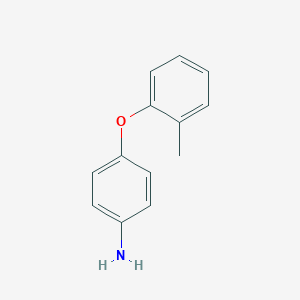
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)
